(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride
Description
Properties
IUPAC Name |
(4R)-4-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-14-16(12-6-8-15-9-7-12)13(10-18-14)11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTYXJVBOMPCIN-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(COC2=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1N2[C@@H](COC2=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521979-97-5 | |
| Record name | 2-Oxazolidinone, 4-phenyl-3-(4-piperidinyl)-, hydrochloride (1:1), (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521979-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of the Oxazolidinone Core
The oxazolidinone ring is generally synthesized via cyclization of amino alcohols or through ring closure reactions involving aminoethyl derivatives.
Introduction of the Piperidin-4-yl Group
The piperidin-4-yl substituent is introduced via nucleophilic ring-opening or substitution reactions:
Nucleophilic Ring-Opening: 3-(4-chlorophenyl)-oxazolidin-2-one can undergo nucleophilic ring-opening with 4-piperidinol to yield the key intermediate 1-(2-(4-chlorophenylamino)ethyl)piperidin-4-ol, which is further functionalized.
O-Alkylation and N-Amidation: Selective O-alkylation of the intermediate piperidin-4-ol derivatives allows for the attachment of additional functional groups, facilitating the formation of the target molecule.
Conversion to Hydrochloride Salt
The free base of (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically resulting in a crystalline solid suitable for pharmaceutical use.
Representative Experimental Procedure
A typical laboratory-scale preparation involves the following steps:
Process Scale-Up and Industrial Considerations
- Large scale synthesis employs reactors with controlled temperature and inert atmosphere (e.g., nitrogen) to prevent side reactions.
- Use of lithium chloride as an additive improves reaction efficiency in some coupling steps.
- Solvent exchange and distillation steps are used to purify intermediates and final products.
- Filtration under nitrogen pressure and drying under controlled conditions ensure product stability.
Data Table: Summary of Key Preparation Parameters
| Parameter | Condition | Notes |
|---|---|---|
| Starting material | 3-(4-chlorophenyl)-oxazolidin-2-one | Prepared via one-pot procedure |
| Nucleophile | 4-piperidinol | Used in ring-opening step |
| Solvent | Acetonitrile (MeCN), Ethyl acetate (EtOAc) | Solvent choice affects yield and purity |
| Temperature | 0°C to 75°C | Controlled to optimize reaction rate |
| Reaction time | 20 hours typical for coupling | Longer times may improve yield |
| Additives | Lithium chloride, pyridine | Enhance reaction selectivity and yield |
| Work-up | Acid-base extraction, distillation, filtration | Purification steps |
| Yield | Typically >70% for key intermediates | Dependent on scale and conditions |
| Final product | Hydrochloride salt | Isolated as crystalline solid |
Research Findings and Optimization
- The nucleophilic ring-opening method provides a practical and scalable route to the key intermediate, with high stereochemical fidelity.
- Selective O-alkylation allows for functional group diversity, enabling synthesis of analogues for pharmacological testing.
- Use of lithium chloride and controlled solvent systems enhances coupling efficiency and reduces impurities.
- The hydrochloride salt form improves compound stability and solubility, facilitating pharmaceutical formulation.
Chemical Reactions Analysis
Nucleophilic Substitution at Oxazolidinone Carbonyl
The electrophilic carbonyl group undergoes nucleophilic attack with amines, alcohols, and organometallic reagents:
Steric hindrance from the piperidine ring slows reaction kinetics compared to simpler oxazolidinones, requiring extended reaction times (2-6 hr vs. 30 min for unsubstituted analogs) .
Ring-Opening Reactions
The oxazolidinone ring undergoes cleavage under specific conditions:
Acidic Hydrolysis
Concentrated HCl (6M) at 80°C for 4 hr produces:
Basic Ring Opening
NaOH (2M) in ethanol/water (1:1) yields:
With activation energy (determined via Arrhenius plot)
Piperidine Nitrogen Reactivity
The secondary amine participates in:
Acylation
Acetic anhydride (2 eq) in pyridine gives:
-Acetyl derivative (m.p. 189-191°C, )
Mitsunobu Coupling
With DEAD/PPh₃ system:
| Substrate | R Group | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| 4-Nitrophenyl ethanol | NO₂ | 68 | 92:8 |
| Benzyl alcohol | PhCH₂ | 74 | 85:15 |
Phenyl Ring Modifications
Electrophilic aromatic substitution occurs at the para position:
| Reaction | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-phenyl derivative | 98% para |
| Sulfonation | ClSO₃H, CH₂Cl₂, reflux | Sulfonic acid adduct | 95% para |
| Friedel-Crafts | AlCl₃, acetyl chloride | 4-Acetylphenyl substitution | 89% para |
Ortho/meta attack is sterically hindered by the oxazolidinone-piperidine system .
Stereospecific Transformations
The chiral center at C4 directs reaction outcomes:
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that oxazolidinone derivatives, including (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, exhibit antimicrobial properties. These compounds are structurally similar to linezolid, an antibiotic used to treat infections caused by Gram-positive bacteria. Studies have shown that modifications in the piperidine and oxazolidinone structures can enhance antibacterial efficacy against resistant strains .
2. Neurological Disorders
Recent investigations suggest that this compound may have implications in treating neurological disorders such as depression and anxiety. The compound's ability to modulate neurotransmitter systems is being explored, with preliminary data indicating potential serotonin reuptake inhibition .
Pharmacological Studies
1. Mechanism of Action
The mechanism of action for this compound involves interaction with various receptors in the central nervous system. Its pharmacological profile suggests that it may act as a selective serotonin reuptake inhibitor (SSRI), which could lead to therapeutic benefits in mood disorders .
2. Toxicological Assessments
Toxicity studies are crucial for determining the safety profile of new compounds. Preliminary data indicate that this compound has a favorable safety margin in animal models, but further studies are necessary to establish long-term effects and potential side effects .
Material Science Applications
1. Polymer Chemistry
The unique structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore its use in developing high-performance materials for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of ®-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It modulates the activity of these receptors, influencing signal transduction pathways and altering cellular responses. The compound’s unique structure allows it to bind selectively to these targets, making it a valuable tool in neuropharmacology research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Analogues and Structural Variations
The following compounds share structural motifs with the target molecule but differ in substituents or stereochemistry:
Physicochemical and Spectral Properties
Solubility and Stability
- The phenyl group in the target compound increases hydrophobicity, reducing aqueous solubility compared to non-phenyl analogues like 3-(4-piperidinyl)oxazolidin-2-one HCl. However, the hydrochloride salt counteracts this by improving polar solvent compatibility .
NMR Spectral Analysis
As demonstrated in studies of analogous oxazolidinones (Figure 6 in ), the phenyl group induces distinct ¹H NMR chemical shifts in regions corresponding to protons near the substituent (e.g., aromatic protons at 7.2–7.4 ppm). Non-phenyl analogues show upfield shifts in these regions due to the absence of aromatic ring currents. Piperidine protons (δ 2.5–3.5 ppm) remain similar across compounds, confirming structural conservation of the piperidine moiety .
Biological Activity
(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The compound is classified as an oxazolidinone, characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. The presence of a piperidine ring and a phenyl group enhances its structural diversity, which is crucial for its pharmacological properties. The hydrochloride form increases its solubility in water, making it suitable for various biological applications.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial activity . This activity is particularly notable against resistant bacterial strains, suggesting its potential as an antibiotic agent. The mechanism of action is believed to involve the inhibition of protein synthesis in bacteria, similar to other compounds within the oxazolidinone class .
Table 1: Antimicrobial Activity Overview
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect observed | |
| Escherichia coli | Moderate activity | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Significant inhibition |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects . In vitro studies suggest that compounds with oxazolidinone scaffolds can modulate cellular pathways involved in inflammation. This broadens the therapeutic applications of the compound beyond antibiotic use .
The precise mechanism of action for this compound remains largely unexplored; however, it is hypothesized to interact with specific molecular targets such as neurotransmitter receptors. This interaction may influence signal transduction pathways, thereby altering cellular responses . The compound's unique structural features allow it to bind selectively to these targets, making it a valuable candidate for further neuropharmacological research.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antiviral Activity : Research on similar piperidine derivatives has demonstrated antiviral properties against HIV and other viruses. For instance, derivatives tested showed moderate protection against CVB-2 and HSV-1 .
- Cytotoxicity Studies : In vitro assessments have indicated varying levels of cytotoxicity among related compounds, with some derivatives exhibiting significant cytotoxic effects in cancer cell lines .
- Neuropharmacological Applications : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Its ability to modulate receptor activity could lead to advancements in therapies for conditions like Alzheimer's disease .
Table 2: Summary of Biological Activities
| Activity Type | Description | Findings |
|---|---|---|
| Antimicrobial | Effective against resistant bacteria | Significant inhibition observed |
| Anti-inflammatory | Modulation of inflammatory pathways | Potential therapeutic applications |
| Antiviral | Moderate activity against selected viruses | Similar derivatives showed efficacy |
| Cytotoxicity | Variable effects in cancer cell lines | Some derivatives highly cytotoxic |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with oxazolidinone precursors under basic conditions. For example, similar compounds (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) are synthesized using dichloromethane and sodium hydroxide for deprotonation, followed by purification via column chromatography . Key parameters include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (room temperature to 60°C), and stoichiometric ratios of reactants. Yield optimization may require iterative adjustments to reaction time and catalyst loading.
Q. How should researchers characterize the structural and stereochemical purity of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX software for single-crystal structure determination, which refines atomic coordinates and confirms stereochemistry .
- Spectroscopy :
- NMR : Compare - and -NMR spectra with computational predictions (e.g., using Gaussian or ACD/Labs) to verify the (R)-configuration and absence of diastereomers.
- HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to resolve enantiomeric impurities .
- Mass spectrometry : Confirm molecular weight (CHClNO, MW 294.77) via high-resolution ESI-MS .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Hazard Mitigation : The compound is a lachrymator and irritant to eyes/respiratory systems. Use fume hoods, nitrile gloves, and safety goggles. Store in sealed containers at 2–8°C .
- Emergency Response :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
- Waste Disposal : Neutralize with dilute acetic acid before incineration to avoid releasing HCl gas .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for neurological targets?
- Methodological Answer :
- Analog Design : Introduce substituents to the phenyl or piperidine moieties (e.g., fluorination at the 4-position of phenyl to enhance blood-brain barrier penetration) .
- Biological Assays : Test binding affinity to σ-1 receptors or 5-HT channels using radioligand displacement assays (e.g., -ifenprodil competition) .
- Data Correlation : Use multivariate analysis (e.g., partial least squares regression) to link structural descriptors (logP, PSA) with IC values.
Q. What analytical strategies resolve contradictions in pharmacological data (e.g., conflicting IC values across studies)?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, HEK293 vs. CHO cells may express receptor isoforms differently .
- Statistical Validation : Apply Grubbs’ test to identify outliers in replicate measurements.
- Meta-Analysis : Pool data from multiple studies using random-effects models to calculate weighted mean IC values.
Q. How can computational modeling predict metabolic stability and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use QikProp (Schrödinger) to estimate CYP450 inhibition, hERG binding, and bioavailability. For instance, a PSA < 90 Å correlates with high intestinal absorption .
- Molecular Dynamics : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify susceptible metabolic sites (e.g., piperidine N-demethylation) .
Q. What advanced techniques are used for impurity profiling during scale-up synthesis?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., des-chloro byproducts) with a detection limit of 0.1% using a C18 column and 0.1% formic acid gradient .
- NMR Relaxometry : Quantify residual solvents (e.g., dichloromethane) via -NMR T relaxation times.
- Table : Common impurities and their sources:
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Des-piperidine analog | Acidic hydrolysis during workup | Neutralize reaction mixture |
| Oxazolidinone dimer | Excess coupling reagent | Reduce EDCI/HOBt stoichiometry |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
